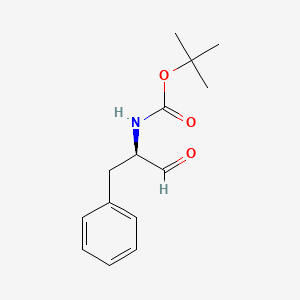

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427253 | |

| Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77119-85-8 | |

| Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-phenylalaninal

Abstract

N-α-(tert-Butoxycarbonyl)-D-phenylalaninal, commonly referred to as Boc-D-phenylalaninal, is a pivotal chiral building block in modern synthetic organic chemistry. As a derivative of the natural amino acid D-phenylalanine, its aldehyde functional group, combined with the acid-labile Boc protecting group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics, enzyme inhibitors, and pharmaceutical agents. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of Boc-D-phenylalaninal. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, purification, characterization, and application, thereby serving as a critical resource for leveraging this compound in research and development endeavors.

Introduction: The Strategic Importance of Boc-D-phenylalaninal

In the landscape of drug discovery and development, the precise construction of chiral molecules is paramount. Amino aldehydes, such as Boc-D-phenylalaninal, represent a class of intermediates that offer a unique combination of reactivity and stereochemical integrity. The aldehyde functionality serves as a linchpin for carbon-carbon bond formation and elaboration into various functional groups, while the N-Boc group provides robust protection under a wide range of conditions, yet allows for facile deprotection when required.

The D-configuration of the parent amino acid is particularly significant. Peptides and peptide-based molecules incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation in biological systems. This intrinsic property makes Boc-D-phenylalaninal a valuable starting material for designing therapeutics with improved pharmacokinetic profiles. This guide aims to consolidate the technical data and practical knowledge necessary for the effective utilization of this important synthetic intermediate.

Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its handling, storage, and behavior in reaction systems. The key physicochemical data for Boc-D-phenylalaninal are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (R)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate | |

| Synonyms | Boc-D-phenylalaninal, N-Boc-D-phenylalaninal | |

| CAS Number | 106466-49-5 | |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 49-53 °C | |

| Optical Rotation | [α]²⁰/D +3.0 to +5.0° (c=1 in CHCl₃) | |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, ethyl acetate. | [1] |

| Stability & Storage | Store at 2-8°C under an inert atmosphere. Sensitive to air and moisture. | [1] |

Causality Behind Storage Choices: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen. Furthermore, aldehydes can undergo self-condensation reactions (aldol reactions). Storing the compound at reduced temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) significantly mitigates these degradation pathways, ensuring the compound's purity and reactivity are maintained over time.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is the cornerstone of chemical synthesis. The following spectroscopic data provide a definitive fingerprint for Boc-D-phenylalaninal, allowing for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.65 (s, 1H): This singlet in the downfield region is the most characteristic signal, corresponding to the aldehydic proton (-CHO). Its chemical shift is a direct indicator of the aldehyde functionality.

-

δ 7.35-7.20 (m, 5H): This multiplet represents the five aromatic protons of the phenyl ring.

-

δ 5.10 (br d, 1H): This broad doublet is the signal for the amide proton (-NH-), coupled to the adjacent alpha-proton.

-

δ 4.55 (m, 1H): This multiplet corresponds to the alpha-proton (α-CH), the chiral center of the molecule.

-

δ 3.25-3.05 (m, 2H): This multiplet represents the two diastereotopic protons of the methylene group (-CH₂-) adjacent to the phenyl ring.

-

δ 1.45 (s, 9H): This strong singlet is the classic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 201.0: Aldehyde carbonyl carbon (-CHO).

-

δ 155.5: Carbamate carbonyl carbon (-O-(C=O)-NH-).

-

δ 136.0, 129.5, 128.9, 127.2: Aromatic carbons.

-

δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 60.0: Alpha-carbon (-CH-NH-).

-

δ 36.0: Methylene carbon (-CH₂-Ph).

-

δ 28.3: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹ (N-H stretch): Indicates the presence of the amide N-H bond.

-

~2970, 2870 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the Boc and phenylalaninal backbone.

-

~2720 cm⁻¹ (C-H stretch, aldehyde): A characteristic, though sometimes weak, band for the aldehydic C-H stretch.

-

~1710 cm⁻¹ (C=O stretch, aldehyde): Strong absorption for the aldehyde carbonyl.

-

~1685 cm⁻¹ (C=O stretch, carbamate): Strong absorption for the Boc group's carbonyl.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+Na]⁺ peak at m/z 272.13, corresponding to the sodium adduct of the molecule.

Chemical Properties and Synthetic Applications

Boc-D-phenylalaninal is primarily valued for the reactivity of its aldehyde group, which serves as an electrophilic center for a variety of crucial synthetic transformations.

Reductive Amination

This is arguably the most common application, where the aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to form a new secondary or tertiary amine. This reaction is fundamental for building peptide bonds and constructing complex amine-containing molecules.

-

Expert Insight: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation.[2][3] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough not to reduce the aldehyde before imine formation is complete and is tolerant of mildly acidic conditions which favor imine formation. This selectivity is key to achieving high yields.[2]

Wittig and Related Olefination Reactions

The aldehyde can be converted into an alkene through reaction with phosphorus ylides (Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons). This provides a powerful method for C-C bond formation and the introduction of diverse functional groups.

Use as a Chiral Precursor

The aldehyde can be reduced to the corresponding alcohol (Boc-D-phenylalaninol) or oxidized to the carboxylic acid (Boc-D-phenylalanine). These transformations allow access to a broader family of chiral building blocks while retaining the stereochemical integrity of the original molecule.

Experimental Protocols: Synthesis and Purification

The most common laboratory synthesis involves the partial reduction of the corresponding N-Boc-D-phenylalanine derivative.

Synthesis via Reduction of an Activated Carboxylic Acid

This protocol provides a reliable method for producing Boc-D-phenylalaninal from its corresponding amino acid, a readily available starting material. The causality behind this multi-step process is to convert the stable carboxylic acid into a more reactive species that can be selectively reduced to the aldehyde without over-reduction to the alcohol.

Caption: Workflow for the synthesis of Boc-D-phenylalaninal.

Step-by-Step Methodology:

-

Activation (Weinreb Amide Formation):

-

Dissolve Boc-D-phenylalanine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0°C in an ice bath.

-

Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq), followed by the dropwise addition of a base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.

-

Self-Validation: The formation of the Weinreb amide can be confirmed by the disappearance of the carboxylic acid spot on TLC and the appearance of a new, less polar spot.

-

-

Workup and Isolation of Weinreb Amide:

-

Perform a standard aqueous workup by washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

-

-

Reduction to Aldehyde:

-

Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to -78°C under an inert atmosphere (argon or nitrogen).

-

Add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.5 eq), dropwise, maintaining the temperature at -78°C.

-

Expert Insight: The Weinreb amide forms a stable chelated intermediate with the metal hydride, which prevents over-reduction to the alcohol. This is the key to isolating the aldehyde in high yield.

-

Stir for 1-2 hours at -78°C. Monitor the reaction by TLC.

-

-

Quenching and Final Workup:

-

Carefully quench the reaction at -78°C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This helps to break up the aluminum complexes.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and remove the solvent to yield Boc-D-phenylalaninal as a white solid.

-

Applications in Drug Development

Boc-D-phenylalaninal is not merely an academic curiosity; it is a workhorse intermediate in the synthesis of high-value pharmaceutical targets.

Caption: Key application pathways for Boc-D-phenylalaninal.

-

Peptidomimetics: By incorporating the phenylalaninal moiety, researchers can create molecules that mimic the structure of natural peptides but with enhanced resistance to proteolysis.[4][5] This is a critical strategy for converting biologically active peptides into viable drug candidates.[6][7]

-

Enzyme Inhibitors: The electrophilic aldehyde can act as a "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme. This makes it a valuable component in the design of targeted enzyme inhibitors, for example, in the development of antivirals or anti-cancer agents.

-

Synthesis of Unnatural Amino Acids: The aldehyde serves as a handle for chain extension and functionalization, enabling the synthesis of complex, non-proteinogenic amino acids that are crucial for exploring new chemical space in drug discovery.[]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: May cause skin, eye, and respiratory irritation.[9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability: The material is stable under recommended storage conditions but can degrade upon exposure to air, moisture, or strong oxidizing agents.[10]

References

- 1. BOC-D-Phenylalanine CAS#: 18942-49-9 [m.chemicalbook.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to (R)-Boc-phenylalaninal for Drug Discovery Professionals

This guide provides an in-depth technical overview of (R)-Boc-phenylalaninal, a critical chiral building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, and strategic applications of this versatile compound, emphasizing the scientific rationale behind its use and providing actionable protocols.

Core Identity and Physicochemical Properties

(R)-Boc-phenylalaninal, systematically named tert-butyl ((R)-1-oxo-3-phenylpropan-2-yl)carbamate, is an N-protected amino aldehyde derived from the natural amino acid D-phenylalanine. The presence of the tert-butoxycarbonyl (Boc) protecting group is pivotal, as it ensures the stability of the chiral center and prevents undesired side reactions at the amine functionality, thereby allowing for selective transformations at the aldehyde group.

Key Specifications:

| Property | Value |

| CAS Number | 106454-69-7 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to off-white solid |

| Synonyms | N-(tert-Butoxycarbonyl)-D-phenylalaninal, (R)-(-)-N-(tert-Butoxycarbonyl)phenylalaninal |

Chemical Structure:

The molecular architecture of (R)-Boc-phenylalaninal is fundamental to its utility. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, while the bulky Boc group and the phenyl side chain confer specific steric and electronic properties that influence its reactivity and the stereochemical outcome of reactions.

Caption: Structure of (R)-Boc-phenylalaninal.

Strategic Synthesis: From Amino Acid to Chiral Aldehyde

The most prevalent and reliable method for the synthesis of (R)-Boc-phenylalaninal is the controlled reduction of an activated derivative of N-Boc-D-phenylalanine. This transformation is a cornerstone of chiral aldehyde synthesis and requires meticulous control of reaction parameters to prevent over-reduction to the corresponding alcohol.

Synthetic Pathway Overview

The reduction of N-Boc-D-phenylalanine methyl or ethyl ester using a hydride-based reducing agent is the preferred route. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice due to its steric bulk and its ability to deliver a single hydride equivalent at low temperatures, which is crucial for halting the reduction at the aldehyde stage.

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, commonly known as N-Boc-L-phenylalaninal, is a chiral aldehyde of significant interest in synthetic organic chemistry and drug development. It serves as a versatile building block for the synthesis of various peptidomimetics, enzyme inhibitors, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, making it a valuable intermediate. Accurate and comprehensive spectroscopic characterization is paramount to ensure the purity, identity, and stereochemical integrity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-L-phenylalaninal, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of these techniques and draws comparisons with closely related and well-characterized analogs.

Introduction: The Significance of N-Boc-L-phenylalaninal

The unique structural features of N-Boc-L-phenylalaninal, namely the chiral center at the α-carbon, the reactive aldehyde functionality, and the bulky Boc protecting group, make it a cornerstone in the asymmetric synthesis of complex molecules. The aldehyde group is a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and aldol additions, enabling the elongation of peptide chains and the introduction of diverse functionalities. The Boc group, on the other hand, offers robust protection of the amino group under a wide range of reaction conditions and can be readily removed under acidic conditions, a cornerstone of modern peptide synthesis.

Given its pivotal role, the unambiguous identification and characterization of N-Boc-L-phenylalaninal are critical. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and confirm the successful synthesis of the target compound. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this important chiral aldehyde.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of N-Boc-L-phenylalaninal typically involves the reduction of the corresponding activated carboxylic acid, N-Boc-L-phenylalanine. A common method is the reduction of a Weinreb amide or an ester derivative. The subsequent purification and spectroscopic analysis are crucial steps to ensure the final product's quality.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of N-Boc-L-phenylalaninal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Key Diagnostic Signals

The ¹H NMR spectrum of N-Boc-L-phenylalaninal is expected to exhibit several characteristic signals. By comparing with the spectrum of its precursor, N-Boc-L-phenylalanine, the key differentiating feature will be the appearance of an aldehyde proton and the disappearance of the carboxylic acid proton.

Expected Chemical Shifts for this compound:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet or Doublet | - | This is the most downfield and diagnostic signal for the aldehyde. It may show a small coupling to the α-proton. |

| Aromatic (C₆H₅-) | 7.1 - 7.4 | Multiplet | - | The five protons of the phenyl ring will appear as a complex multiplet. |

| NH (-NHBoc) | 4.8 - 5.2 | Doublet | ~ 8-9 | The amide proton will appear as a doublet due to coupling with the α-proton. Its chemical shift can be solvent and concentration-dependent. |

| α-CH | 4.2 - 4.5 | Multiplet | - | This proton is coupled to the NH proton and the β-protons, resulting in a multiplet. |

| β-CH₂ | 2.9 - 3.2 | Multiplet | - | The two diastereotopic protons of the benzyl group will appear as a complex multiplet. |

| tert-Butyl (-C(CH₃)₃) | ~ 1.4 | Singlet | - | The nine equivalent protons of the Boc group give rise to a strong singlet. |

For comparison, the ¹H NMR spectrum of N-Boc-L-phenylalanine shows the α-proton at a similar chemical shift, but lacks the aldehyde proton signal and instead has a broad carboxylic acid proton signal further downfield (typically >10 ppm).[1]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Data Acquisition: A standard proton experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

Data Processing: The raw data is processed by Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Carbonyl and Aliphatic Signatures

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with the chemical shift of the aldehyde carbonyl carbon being a key diagnostic peak.

Expected Chemical Shifts for this compound:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (-C HO) | 198 - 202 | This is a highly characteristic downfield signal for an aldehyde carbon. |

| Boc Carbonyl (-NHC O-) | 155 - 156 | The carbamate carbonyl carbon. |

| Aromatic (ipso-C) | 136 - 138 | The quaternary carbon of the phenyl ring attached to the benzyl group. |

| Aromatic (o, m, p-C) | 126 - 130 | The protonated carbons of the phenyl ring. |

| Boc Quaternary (-C (CH₃)₃) | 79 - 81 | The quaternary carbon of the tert-butyl group. |

| α-Carbon | 55 - 58 | The chiral carbon bearing the amino and aldehyde groups. |

| β-Carbon (-C H₂-Ph) | 37 - 40 | The methylene carbon of the benzyl group. |

| Boc Methyls (-C(C H₃)₃) | ~ 28 | The three equivalent methyl carbons of the Boc group. |

In contrast, the carboxylic acid carbonyl of N-Boc-L-phenylalanine appears around 175-177 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule. For N-Boc-L-phenylalaninal, the C=O stretching vibrations of the aldehyde and the carbamate, as well as the N-H stretch, are of primary diagnostic value.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3400 | Medium | Associated with the carbamate N-H bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C-H Stretch (Aldehyde) | 2720 & 2820 | Weak | A characteristic pair of bands for the aldehyde C-H stretch (Fermi doublet). |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong | A strong, sharp absorption band. |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The Boc group carbonyl stretch. |

| N-H Bend | 1510 - 1540 | Medium | The amide II band. |

The presence of a strong carbonyl absorption around 1720-1740 cm⁻¹ is a clear indication of the aldehyde functionality.

Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Expected Mass Spectrometric Data for this compound:

-

Molecular Formula: C₁₄H₁₉NO₃

-

Molecular Weight: 249.31 g/mol

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak ([M]⁺) at m/z 249 may be observed, but it is often weak in EI-MS for aldehydes. Common fragmentation pathways include:

-

Loss of the tert-butyl group: [M - 57]⁺, corresponding to the loss of C₄H₉. This is a very common fragmentation for Boc-protected compounds.

-

Loss of the Boc group: [M - 100]⁺, corresponding to the loss of C₅H₈O₂.

-

Formation of the tropylium ion: A peak at m/z 91, characteristic of a benzyl group.

-

Cleavage adjacent to the carbonyl group: Loss of the formyl radical (-CHO) to give a fragment at [M - 29]⁺.

Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The sample solution is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]⁺ (m/z 250) and other adducts (e.g., [M+Na]⁺ at m/z 272) are typically observed.

-

Tandem MS (MS/MS): To obtain fragmentation information, the [M+H]⁺ ion can be isolated and fragmented to produce a product ion spectrum.

Caption: Expected major fragmentation pathways for N-Boc-L-phenylalaninal in positive-ion ESI-MS/MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a framework for researchers to confirm the identity and purity of this important chiral building block. The key diagnostic features, such as the aldehyde proton signal in the ¹H NMR spectrum, the aldehyde carbonyl carbon in the ¹³C NMR spectrum, the characteristic C=O and C-H stretches in the IR spectrum, and the predictable fragmentation patterns in mass spectrometry, together provide a comprehensive and self-validating system for the analysis of this compound. Adherence to the outlined protocols and a thorough understanding of the expected spectral features will ensure the high quality of this versatile synthetic intermediate, thereby supporting the advancement of research in medicinal chemistry and drug development.

References

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Application of Enantiomerically Pure Boc-D-Phenylalaninal

Introduction: The Significance of Stereochemical Integrity in Peptide Synthesis

In the intricate world of peptide-based drug discovery and development, the stereochemical configuration of amino acid building blocks is of paramount importance. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their D-enantiomers has emerged as a powerful strategy to enhance the therapeutic properties of synthetic peptides. D-amino acids can confer increased resistance to enzymatic degradation, modulate receptor binding affinity, and influence peptide conformation.[1][2]

This technical guide focuses on a crucial chiral building block: N-tert-butoxycarbonyl-D-phenylalaninal (Boc-D-phenylalaninal). This D-amino aldehyde serves as a versatile synthon in the synthesis of peptidomimetics and other complex chiral molecules. Its aldehyde functionality allows for a variety of chemical transformations, while the Boc protecting group ensures controlled reactivity during multi-step syntheses.[3] The enantiomeric purity of Boc-D-phenylalaninal is a critical quality attribute, as any contamination with the corresponding L-enantiomer can lead to the formation of diastereomeric impurities in the final drug substance, potentially altering its efficacy and safety profile.[4] This guide provides an in-depth analysis of the commercial availability of enantiomerically pure Boc-D-phenylalaninal, along with practical guidance on its synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing High-Purity Boc-D-Phenylalaninal

Enantiomerically pure Boc-D-phenylalaninal is commercially available from a range of specialized chemical suppliers. When sourcing this critical reagent, it is imperative to consider not only the listed purity but also the analytical methods used to determine it. The enantiomeric excess (e.e.) is a key parameter that should be clearly stated on the certificate of analysis.

Table 1: Representative Commercial Suppliers of Boc-D-Phenylalaninal

| Supplier | Product Number (Example) | Purity Specification (Typical) | Analytical Method for Purity | CAS Number |

| Sigma-Aldrich | 479594 | ≥98% | HPLC | 105454-69-7 |

| Santa Cruz Biotechnology | sc-263385 | ≥98% | Not specified | 105454-69-7 |

| Thermo Scientific Chemicals | H51877 | 98% | Not specified | 105454-69-7 |

| Chem-Impex International | 29143 | ≥98% | HPLC | 105454-69-7 |

| Aapptec | DBF201 | Not specified | Not specified | 105454-69-7 |

Disclaimer: The information in this table is for illustrative purposes. Product numbers and specifications are subject to change. Researchers should always consult the supplier's website and certificate of analysis for the most up-to-date information.

Key Considerations for Procurement:

-

Enantiomeric Purity: Look for suppliers that provide a guaranteed enantiomeric excess (e.e.) of >98% or higher, as determined by a suitable chiral separation technique like chiral HPLC.

-

Lot-to-Lot Consistency: For long-term projects, it is advisable to inquire about the supplier's quality control measures to ensure lot-to-lot consistency in purity and enantiomeric excess.

-

Certificate of Analysis (CoA): Always request and carefully review the CoA for each batch. The CoA should provide detailed information on the purity, enantiomeric excess, and the analytical methods used for their determination.

-

Technical Support: Reputable suppliers should have a knowledgeable technical support team that can provide additional information and guidance on the handling, storage, and use of the product.

Synthesis and Purification of Enantiomerically Pure Boc-D-Phenylalaninal

While commercially available, there are instances where in-house synthesis of Boc-D-phenylalaninal may be necessary, for example, for the preparation of isotopically labeled analogs or for process development studies. The most common and reliable method for the synthesis of enantiomerically pure Boc-D-phenylalaninal involves the reduction of the corresponding Boc-D-phenylalanine.

Workflow for the Synthesis of Boc-D-Phenylalaninal

Caption: Workflow for the synthesis of enantiomerically pure Boc-D-phenylalaninal.

Detailed Experimental Protocol: Synthesis and Purification

This protocol describes a representative procedure for the synthesis of Boc-D-phenylalaninal from Boc-D-phenylalanine.

Materials:

-

Boc-D-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of Boc-D-phenylalanine:

-

Dissolve Boc-D-phenylalanine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Slowly add N-methylmorpholine (2.2 eq) to the solution while maintaining the temperature below -10 °C.

-

After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes.

-

-

Formation of the Weinreb Amide (Intermediate):

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the N-methylmorpholine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide.

-

-

Reduction to Boc-D-phenylalaninal:

-

Dissolve the crude Weinreb amide in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.5 eq) or DIBAL-H (1.0 M in hexanes, 1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Alternatively, for LiAlH₄ quenches, add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-D-phenylalaninal as a white solid.

-

Quality Control: Ensuring Enantiomeric Purity

The verification of enantiomeric purity is a critical step in both the synthesis and procurement of Boc-D-phenylalaninal. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Detailed Protocol: Chiral HPLC Analysis

This protocol provides a representative method for the chiral HPLC analysis of Boc-D-phenylalaninal. Method optimization may be required depending on the specific HPLC system and column used.

Table 2: Chiral HPLC Method for Boc-D-Phenylalaninal

| Parameter | Condition |

| Column | Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of Boc-D-phenylalaninal in the mobile phase. |

Procedure:

-

System Preparation:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

-

Sample Analysis:

-

Inject the prepared sample onto the column.

-

Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the D- and L-enantiomers. The elution order will depend on the specific chiral stationary phase used.

-

Integrate the peak areas of both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Applications in Drug Development: The Role of Boc-D-Phenylalaninal

The primary application of enantiomerically pure Boc-D-phenylalaninal is as a key building block in the synthesis of peptide-based therapeutics and peptidomimetics. The incorporation of a D-amino aldehyde at the C-terminus of a peptide can impart several advantageous properties.

Signaling Pathway Modulation by D-Amino Acid Containing Peptides

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway that can be modulated by synthetic peptide analogs.

The incorporation of D-amino acids or their derivatives, such as D-amino alcohols derived from Boc-D-phenylalaninal, can enhance the stability of peptide analogs against enzymatic degradation in the extracellular space. This increased stability can lead to a prolonged interaction with the target receptor, such as a G-protein coupled receptor (GPCR), resulting in a more sustained downstream signaling cascade and an enhanced therapeutic effect.[1]

Specific Examples of Application:

-

Protease Inhibitors: The aldehyde functionality of Boc-D-phenylalaninal can act as a "warhead" in the design of protease inhibitors. The aldehyde can form a covalent, yet often reversible, bond with the active site serine or cysteine residue of a target protease, leading to potent inhibition.

-

Peptide YY (PYY) Analogs: PYY is a gut hormone that plays a role in appetite regulation. The development of stable PYY analogs is an area of interest for the treatment of obesity. The incorporation of D-amino acids and their derivatives can enhance the in vivo half-life of these analogs.

-

Somatostatin Analogs: Somatostatin is a hormone that inhibits the release of other hormones. Synthetic somatostatin analogs are used to treat various conditions, including acromegaly and certain tumors. The introduction of D-amino acids is a key strategy in the design of long-acting somatostatin analogs.

Conclusion

Enantiomerically pure Boc-D-phenylalaninal is a valuable and versatile building block for the synthesis of advanced peptide-based therapeutics and other chiral molecules. Its commercial availability from a range of suppliers provides researchers with access to this critical reagent. However, a thorough evaluation of the supplier's specifications and the implementation of rigorous in-house quality control measures, particularly chiral HPLC analysis, are essential to ensure the stereochemical integrity of the final products. A deep understanding of the synthesis, purification, and analytical methodologies associated with Boc-D-phenylalaninal empowers researchers to confidently incorporate this important synthon into their drug discovery and development programs, ultimately contributing to the advancement of novel and more effective therapies.

References

Introduction: The Pivotal Role of Chiral Amino Aldehydes in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Chiral Amino Aldehydes

Chiral α-amino aldehydes are highly valuable synthetic intermediates, prized for their dual functionality which includes a stereogenic center and a reactive aldehyde group. This unique structural combination makes them powerful building blocks in the asymmetric synthesis of a wide array of pharmaceuticals, natural products, and peptidomimetics. Their utility spans the creation of enzyme inhibitors, chiral auxiliaries, and complex alkaloids. However, the inherent instability of these compounds, particularly their propensity for racemization and oligomerization, presents significant challenges in their synthesis, purification, and handling. This guide provides a comprehensive overview of the core synthetic strategies for accessing chiral amino aldehydes, with a focus on practical, field-proven methodologies and the underlying principles that govern their success.

Part 1: Reductive Approaches from N-Protected Amino Acids

One of the most direct and widely employed routes to chiral amino aldehydes is the partial reduction of N-protected α-amino acids or their derivatives. The success of this strategy hinges on precise control of the reduction to prevent over-reduction to the corresponding amino alcohol, a common side reaction.

Mechanism and Key Considerations

The general principle involves the conversion of the carboxylic acid moiety into a more reactive species that can be reduced under controlled conditions. Common substrates for reduction include N-protected amino esters, Weinreb amides, and acid chlorides. The choice of N-protecting group (e.g., Boc, Cbz, Fmoc) is critical, as it influences the stability of the resulting aldehyde and can prevent side reactions.

Key Reductive Protocols

DIBAL-H is a powerful and versatile reducing agent that can effectively reduce esters to aldehydes at low temperatures. The low temperature is crucial for trapping the reaction at the aldehyde stage by stabilizing the intermediate hemiacetal.

-

Expertise & Experience: The key to a successful DIBAL-H reduction is slow, controlled addition of the reagent at -78 °C. A sudden increase in temperature can lead to over-reduction. The choice of solvent is also important; non-polar solvents like toluene or dichloromethane are typically used.

Detailed Experimental Protocol: Synthesis of N-Boc-L-Leucinal from N-Boc-L-Leucine Methyl Ester

-

Preparation: A solution of N-Boc-L-leucine methyl ester (1.0 eq) in anhydrous toluene (0.2 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reduction: A solution of DIBAL-H (1.1 eq, 1.0 M in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Quenching: The reaction is stirred for an additional 30 minutes at -78 °C and then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude aldehyde.

N-methoxy-N-methylamides, commonly known as Weinreb amides, are particularly useful substrates for the synthesis of aldehydes. They react with organometallic reagents or hydrides to form a stable chelated intermediate that resists further reduction.

-

Trustworthiness: The stability of the tetrahedral intermediate in Weinreb amide reductions provides a self-validating system that minimizes over-reduction, leading to cleaner reactions and higher yields of the desired aldehyde.

Caption: Reduction of a Weinreb amide to a chiral amino aldehyde.

Part 2: Oxidation of N-Protected Amino Alcohols

An alternative and equally powerful strategy for synthesizing chiral amino aldehydes is the selective oxidation of the corresponding N-protected amino alcohols. This approach is often favored when the amino alcohol is readily available or when the reductive methods prove problematic.

Mechanism and Key Considerations

The primary challenge in this approach is to prevent over-oxidation of the aldehyde to the carboxylic acid. Therefore, mild and selective oxidizing agents are required. The choice of N-protecting group is also important, as some groups can be sensitive to the oxidation conditions.

Key Oxidation Protocols

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and high-yielding method that is well-tolerated by a wide range of functional groups.

-

Expertise & Experience: The Swern oxidation must be carried out at low temperatures (-78 °C) to avoid side reactions, such as the formation of Pummerer rearrangement byproducts. The order of addition of reagents is critical for the success of the reaction.

Detailed Experimental Protocol: Swern Oxidation of N-Boc-L-Leucinol

-

Activation of DMSO: A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an argon atmosphere. A solution of DMSO (2.4 eq) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of N-Boc-L-leucinol (1.0 eq) in dichloromethane is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Quenching: Triethylamine (5.0 eq) is added, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Work-up: Water is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude aldehyde.

Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and convenient alternative to Swern oxidation. The reaction can be performed at room temperature and does not require the use of cryogenic conditions.

-

Trustworthiness: DMP is a reliable and predictable oxidizing agent, and its commercial availability in a stabilized form has made it a popular choice in both academic and industrial settings. The reaction work-up is generally straightforward.

Caption: General workflow for oxidation of amino alcohols.

Part 3: Comparative Analysis of Key Synthetic Routes

The choice between a reductive or oxidative strategy often depends on the specific substrate, scale of the reaction, and available laboratory resources. Below is a comparative summary of the discussed methods.

| Method | Reagent(s) | Typical Temp. | Advantages | Disadvantages |

| Ester Reduction | DIBAL-H | -78 °C | High yields, good functional group tolerance. | Requires cryogenic temperatures, risk of over-reduction. |

| Weinreb Amide Reduction | LiAlH₄, DIBAL-H | -78 °C to 0 °C | Excellent control, minimizes over-reduction.[1][2] | Requires preparation of the Weinreb amide. |

| Swern Oxidation | DMSO, (COCl)₂ | -78 °C | Very mild, high yields, broad applicability.[3] | Requires cryogenic temperatures, produces foul-smelling byproducts.[1][4] |

| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | Mild, room temperature reaction, simple workup.[1][4][5][6] | Reagent is expensive and potentially explosive.[4] |

Part 4: Challenges in Synthesis and Handling

Racemization

The α-proton of amino aldehydes is acidic and susceptible to epimerization, especially in the presence of acid or base. This is a major challenge, and all manipulations should be carried out under neutral or mildly acidic conditions, and at low temperatures whenever possible. The use of bulky N-protecting groups can also help to minimize racemization.

Purification and Stability

Chiral amino aldehydes are often unstable and prone to decomposition or oligomerization upon storage. Purification by column chromatography can be challenging due to their reactivity. It is often best to use the crude aldehyde immediately in the next synthetic step without purification. If storage is necessary, it should be done at low temperatures under an inert atmosphere.

Conclusion and Future Outlook

The synthesis of chiral amino aldehydes remains a critical area of research in organic chemistry. While established methods like DIBAL-H reduction and Swern/DMP oxidations are reliable and widely used, there is still a need for more efficient, scalable, and sustainable synthetic routes. Future developments will likely focus on catalytic asymmetric methods that can generate these valuable building blocks with high enantiopurity and in a more atom-economical fashion. The continued innovation in this field will undoubtedly accelerate the discovery and development of new therapeutics and other important molecules.

References

A Comprehensive Guide to the Safe Handling of Phenylalaninal Derivatives in a Research and Development Setting

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of phenylalaninal derivatives. By synthesizing established safety protocols for aldehydes with the known properties of the phenylalanine scaffold, this document aims to instill a culture of safety grounded in scientific principles. The core philosophy of this guide is the proactive management of risk through a thorough understanding of the inherent chemical hazards and the rigorous application of the Hierarchy of Controls.

Section 1: Hazard Identification and Risk Assessment: A Duality of Structure

Phenylalaninal derivatives are unique molecules that combine the biochemical familiarity of an amino acid backbone with the potent reactivity of an aldehyde functional group. Their utility as chiral building blocks in medicinal chemistry is significant, but this utility is predicated on the reactivity that also presents potential hazards.[1][2] A comprehensive risk assessment must therefore consider both aspects of their structure.

Chemical Hazards: The Aldehyde's Influence

The primary chemical hazards of phenylalaninal derivatives stem from the aldehyde group. Aldehydes as a class are recognized for their reactivity and potential toxicity.

-

Reactivity and Incompatibility: The aldehyde functional group is susceptible to oxidation to form carboxylic acids and can undergo polymerization. Consequently, these derivatives should be considered incompatible with strong oxidizing agents, strong acids, and bases.[3][4] Storage and experimental conditions must be managed to avoid unintentional reactions.

-

Toxicity and Sensitization: Aldehydes are known irritants to the skin, eyes, and respiratory tract.[5][6] Prolonged or repeated exposure can lead to chemical sensitization, where subsequent low-level exposure can cause a significant allergic reaction. While specific toxicological data for many novel phenylalaninal derivatives may not be available, it is prudent to treat them as potentially toxic and as sensitizers.[7] Inhalation of dust or vapors should be strictly avoided.[8][9]

Physical Hazards

Most phenylalaninal derivatives are crystalline solids at room temperature.[10] The primary physical hazard associated with these solids is the potential for inhalation of fine dust during handling, such as weighing or transferring the material.[11]

The Self-Validating Risk Assessment

Trustworthiness in the laboratory is built upon self-validating systems. Before any new experiment involving a phenylalaninal derivative, a documented risk assessment is mandatory. This process validates your understanding of the risks and the adequacy of your control measures.

Protocol: Pre-Experimental Risk Assessment

-

Identify the specific phenylalaninal derivative and gather all available safety information from the Safety Data Sheet (SDS) or relevant literature.[8]

-

Analyze the experimental procedure step-by-step, identifying where exposure (inhalation, dermal, ingestion, injection) or reactivity hazards could occur.

-

Evaluate the quantities being used. Risks associated with milligrams are different from those associated with multigram scale-up.

-

Determine the necessary controls by applying the Hierarchy of Controls (see Section 2). This must include specifying engineering controls, required PPE, and waste disposal procedures.

-

Document the assessment. This document should be reviewed by the principal investigator and readily available to all personnel involved in the experiment.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs prioritize engineered solutions and procedural controls over reliance on personal protective equipment (PPE). This internationally recognized framework, the Hierarchy of Controls, provides a systematic and effective approach to mitigating laboratory hazards.[12]

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering Controls (Primary Barrier)

Engineering controls are the most critical element for safely handling phenylalaninal derivatives. Their purpose is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of phenylalaninal derivatives, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[9][13] This is non-negotiable. The fume hood contains dusts and potential vapors, preventing inhalation, which is the most likely route of significant exposure.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of these compounds is required. This SOP should incorporate the findings of the risk assessment.

-

Designated Areas: Work with phenylalaninal derivatives should be restricted to designated areas within the lab. These areas should be clearly marked.

-

Training: All personnel must receive and document training on the specific hazards of these compounds and on the laboratory's SOPs before beginning work.[7][9]

Personal Protective Equipment (PPE) (Last Line of Defense)

PPE is essential but should never be the sole means of protection. It is designed to protect the user from incidental contact.[14][15]

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[11][16] When there is a significant risk of splashing (e.g., when handling larger volumes of solutions), a full face shield should be worn over the goggles.[6][17]

-

Hand Protection: Disposable nitrile gloves are generally suitable for incidental contact.[15][18] For extended work or when handling solutions, consulting the glove manufacturer's chemical resistance guide is crucial, as aldehydes can permeate some materials.[17][19] Butyl rubber gloves offer more robust protection against many aldehydes.[6] Gloves must be inspected before use and changed immediately upon contamination.[8]

-

Body Protection: A properly fitting laboratory coat must be worn and buttoned.[17]

-

Respiratory Protection: Respiratory protection is typically not required if all work is conducted within a certified fume hood.[8] If the risk assessment determines that engineering controls are insufficient to keep exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges must be used as part of a comprehensive respiratory protection program that includes fit-testing and training.[6][19]

Section 3: Practical Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidental release.

Storage Requirements

-

Container: Store in the original, tightly sealed container.[20]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3][16]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3][4][10]

Experimental Workflow: Weighing a Solid Derivative

This protocol outlines the essential steps for safely weighing a powdered phenylalaninal derivative, a common procedure with a high potential for dust generation.

Caption: A standardized workflow for safely weighing powdered reagents in a fume hood.

Protocol Steps:

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. The work surface should be clean and uncluttered.

-

Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.

-

Position Equipment: Place an analytical balance inside the fume hood. Use an anti-static weigh boat to prevent powder from scattering.

-

Transfer: Bring the reagent container into the hood. Carefully open the container and use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to minimize dust creation.

-

Seal and Clean: Immediately and securely recap the reagent container. Gently wipe the spatula and any minor dust from the balance or work surface with a damp paper towel.

-

Waste Disposal: Dispose of the weigh boat, contaminated gloves, and cleaning materials in a designated hazardous waste container.[18]

Waste Disposal

All materials contaminated with phenylalaninal derivatives, including excess reagents, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.[9] Follow all institutional and local environmental regulations. Never dispose of these chemicals down the drain.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[9]

Caption: Emergency response flowchart for spills and personal exposure incidents.

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][20] Seek medical attention.

-

Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][16][21] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[8][11]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[16] Seek immediate medical attention.

Spill Response

-

Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile derivative, evacuate the laboratory and contact your institution's emergency response team.

-

Small Spills (Solid): For small powder spills, if you are trained and it is safe to do so, don appropriate PPE (including respiratory protection if necessary). Gently cover the spill with a damp paper towel to avoid raising dust, then carefully sweep or scoop the material into a labeled container for hazardous waste.[8]

-

Cleanup: Decontaminate the spill area according to your institution's procedures.

Section 5: Data Summary Table

This table summarizes the core safety information for phenylalaninal derivatives, using the parent compound and the general aldehyde class as a reference. Researchers must always consult the specific SDS for the derivative they are using.

| Parameter | Guideline | Rationale & Reference |

| Primary Hazards | Skin/eye/respiratory irritant, potential sensitizer, potential toxicity. | Based on the known hazards of the aldehyde functional group.[5][6][7] |

| Engineering Control | Mandatory: Use in a certified chemical fume hood for all manipulations. | To prevent inhalation of dusts or vapors, the primary exposure route.[9][13] |

| Eye Protection | Chemical splash goggles (minimum); face shield for splash risk. | Protects against contact with irritant powders and solutions.[6][16] |

| Hand Protection | Nitrile gloves for incidental contact. Butyl rubber for extended use. | Provides a barrier to prevent dermal absorption and sensitization.[6][17][18] |

| Storage | Cool, dry, well-ventilated area. Segregate from strong oxidizers. | Prevents degradation and potentially hazardous reactions.[3][10][16] |

| Spill Cleanup | Use spill kit for solids; avoid raising dust. Wear full PPE. | Prevents wider contamination and personnel exposure.[8][17] |

| Waste Disposal | Dispose of as hazardous chemical waste. | Prevents environmental contamination and complies with regulations.[9][18] |

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenotyrosine and related phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.se [fishersci.se]

- 5. Aldehydes exposure analysis | RPS [rpsgroup.com]

- 6. homework.study.com [homework.study.com]

- 7. 29 CFR § 1910.1048 - Formaldehyde. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. wcu.edu [wcu.edu]

- 10. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. hse.gov.uk [hse.gov.uk]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. uah.edu [uah.edu]

- 16. carlroth.com [carlroth.com]

- 17. cdc.gov [cdc.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 20. lobachemie.com [lobachemie.com]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Guide to the Storage, Handling, and Stability of Boc-Protected Aldehydes

Introduction

N-tert-Butoxycarbonyl (Boc)-protected amino aldehydes are foundational building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. Their unique structure, combining a reactive aldehyde functionality with a sterically demanding, acid-labile protecting group, allows for their use in complex molecular constructions. However, this same combination of features renders them susceptible to various degradation pathways that can compromise their purity, reactivity, and, in the case of chiral molecules, their stereochemical integrity.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of Boc-protected aldehydes. Moving beyond simple storage instructions, this document elucidates the chemical principles behind their degradation, offers field-proven protocols for handling and analysis, and establishes a self-validating system for ensuring the quality and reliability of these critical reagents.

Chapter 1: The Dichotomy of Stability: Understanding the Reactive Moieties

The stability of a Boc-protected aldehyde is not governed by a single factor but by the interplay between its two key functional groups: the aldehyde and the N-Boc group.

1.1 The Aldehyde Functionality: Inherent Reactivity Aldehydes are intrinsically reactive and prone to several degradation processes:

-

Oxidation: The aldehyde C-H bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid. This process can be accelerated by light and trace metal impurities.

-

Polymerization and Oligomerization: Aldehydes can undergo self-condensation reactions, such as aldol additions, or form cyclic trimers (paraldehydes) and other oligomers.[1][2] These reactions are often catalyzed by trace amounts of acid or base.

-

Racemization: For aldehydes with a chiral center at the α-carbon, stereochemical integrity is a primary concern. Trace acidic or basic impurities can catalyze enolization, leading to epimerization and a loss of enantiopurity.

1.2 The N-Boc Protecting Group: Stability and Vulnerability The Boc group is renowned for its stability under a wide range of conditions, including most nucleophiles and bases, making it an excellent choice for orthogonal protection strategies.[3] However, its defining characteristic is its lability under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to the free amine.[5][6] This vulnerability means that any acidic impurities in the sample or storage environment can lead to premature deprotection.

Chapter 2: Primary Degradation Pathways and Their Mechanisms

Understanding the specific chemical transformations that lead to impurity formation is critical for designing effective storage and handling strategies.

Pathway: Oxidation to Carboxylic Acid

This is the most common degradation pathway for aldehydes. Autoxidation proceeds via a free-radical mechanism, initiated by light or heat, where atmospheric oxygen inserts into the aldehyde C-H bond.

Caption: Mechanism of aldehyde autoxidation.

Pathway: Racemization of α-Chiral Centers

For valuable, enantiomerically pure α-amino aldehydes, racemization represents a critical loss of material integrity. This process is catalyzed by acid or base, which facilitates the formation of a planar enol or enolate intermediate.

Caption: Acid/base-catalyzed racemization via an achiral enol intermediate.

Chapter 3: Core Principles of Storage and Handling

A multi-faceted approach is required to mitigate the risks of degradation. The following principles form the basis of a robust storage protocol.

Environmental Control

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C for long-term storage. | Slows the kinetic rates of all degradation pathways (oxidation, polymerization, racemization). Avoid repeated freeze-thaw cycles which can introduce moisture. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by excluding atmospheric oxygen.[7] Argon is preferred due to its higher density, which can provide a better blanket over the material. |

| Light | Store in amber glass vials or in a dark location.[8][9] | Prevents photo-initiated free-radical oxidation.[8] |

| Moisture | Use a desiccator for short-term storage at room temperature if needed. Ensure all containers are tightly sealed.[7][9] | Prevents hydrolysis and minimizes water as a potential reaction medium. |

Material and Container Selection

-

Primary Container: Use high-quality borosilicate glass vials with polytetrafluoroethylene (PTFE)-lined caps. PTFE provides an excellent chemical barrier and prevents leaching of impurities from the cap liner.

-

Labeling: All containers must be clearly and durably labeled with the compound name, batch number, concentration (if in solution), date received, and expiration date.[8][9]

-

Segregation: Store aldehydes separately from strong acids, bases, and oxidizers to prevent accidental contamination from vapors or spills.[7][10]

Chapter 4: Practical Laboratory Protocols

Theoretical knowledge must be paired with rigorous practical application.

Protocol: Receipt and Initial Purity Assessment

No batch of a sensitive reagent should be accepted into use without verification. This protocol establishes a baseline for the material's quality.

Caption: Workflow for incoming quality control of Boc-protected aldehydes.

Step-by-Step Methodology:

-

Documentation: Upon receipt, log the chemical's name, manufacturer, lot number, and date of arrival. File the Safety Data Sheet (SDS) and Certificate of Analysis (CofA).[7]

-

Visual Inspection: Note the physical state and color. Any deviation from the expected appearance (e.g., a white solid appearing yellow or oily) is a red flag for degradation.

-

¹H NMR Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Confirm Key Signals: Verify the presence and integration of the aldehyde proton (typically δ 9-10 ppm) and the tert-butyl protons of the Boc group (typically δ ~1.4-1.5 ppm).

-

Identify Impurities: Look for a broad peak indicative of a carboxylic acid (δ >10 ppm) or other unexpected signals.

-

-

Mass Spectrometry (LC-MS or GC-MS): Confirm the molecular weight of the compound. The purity can be estimated from the relative area of the main peak.

-

Chiral Chromatography (if applicable): For chiral aldehydes, assess the enantiomeric excess (ee) or diastereomeric ratio (dr) using a suitable chiral HPLC or SFC method.

Protocol: Inert Atmosphere Aliquoting for Long-Term Storage

To prevent contamination and degradation of the bulk supply, it is imperative to aliquot the material into smaller, single-use quantities.

-

Preparation: Place the bulk container, new vials (with caps loosened), and necessary tools (spatula, funnel) into a vacuum desiccator. Evacuate and backfill with dry argon or nitrogen three times.

-

Transfer: Perform the transfer in a glovebox or under a positive pressure of inert gas (e.g., using a manifold).

-

Sealing: Tightly cap each new vial. For added protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Label the vials clearly and place them in a designated, properly labeled freezer box for storage at ≤ -20°C.

Chapter 5: Analytical Methods for Stability Monitoring

Regularly assessing the purity of stored aldehydes is crucial, especially before use in high-stakes reactions.

| Technique | Purpose | Key Indicators of Degradation |

| ¹H NMR | Routine purity check. | Decrease in aldehyde proton integration; appearance of a carboxylic acid proton; changes in the baseline. |

| HPLC-UV | Quantitative purity assessment. | Appearance of new peaks, often with different retention times. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance sensitivity and specificity.[11] |

| GC-MS | Purity assessment for volatile aldehydes; impurity identification. | Provides mass data for identifying degradation products like oligomers or oxidation byproducts.[2][11][12] |

| Chiral HPLC/SFC | Monitoring stereochemical integrity. | Increase in the peak corresponding to the undesired enantiomer, indicating racemization. |

Conclusion

The chemical integrity of Boc-protected aldehydes is not a passive state but one that requires active, informed management. By understanding the fundamental degradation pathways—oxidation, racemization, and polymerization—and implementing rigorous protocols for storage, handling, and analysis, researchers can ensure the reliability and reproducibility of their synthetic endeavors. Treating these reagents with the respect their reactivity demands transforms them from a potential liability into a powerful and consistent tool for chemical innovation.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. Storage instructions for chemical reagents [en.hnybio.com]

- 9. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]

- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

synthesis of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal from D-phenylalanine

Application Notes & Protocols

Topic: Synthesis of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal from D-Phenylalanine

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Chiral Synthesis of Boc-D-phenylalaninal

Introduction

This compound, commonly known as Boc-D-phenylalaninal, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its aldehyde functionality, coupled with the stereocenter derived from the natural amino acid D-phenylalanine, makes it a critical precursor for the synthesis of various pharmaceutical agents, including protease inhibitors and peptide mimetics. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective transformations.

This document provides a detailed, three-step synthetic protocol starting from commercially available D-phenylalanine. The chosen synthetic route is designed for high fidelity, aiming to maximize yield and preserve the critical stereochemical integrity of the α-carbon. The strategy involves:

-

N-protection of the primary amine of D-phenylalanine.

-

Chemoselective reduction of the carboxylic acid to a primary alcohol.

-

Mild oxidation of the primary alcohol to the target aldehyde.

Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and characterization guidelines to ensure reproducibility and success.

Overall Synthetic Strategy

The transformation from D-phenylalanine to Boc-D-phenylalaninal is achieved through a robust three-step sequence.

Caption: Three-step synthesis of the target aldehyde from D-phenylalanine.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (Boc-D-phenylalanine)

Principle & Rationale: The first step involves the protection of the nucleophilic amino group of D-phenylalanine as its tert-butoxycarbonyl (Boc) carbamate. This is crucial to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate, (Boc)₂O, is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. A well-established procedure from Organic Syntheses provides a reliable foundation for this transformation.[1]

Materials and Reagents:

-

D-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

tert-Butanol

-

Water (deionized)

-